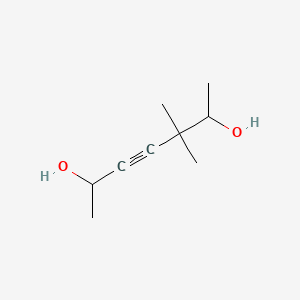

5,5-Dimethylhept-3-yne-2,6-diol

描述

Structure

3D Structure

属性

CAS 编号 |

61228-11-3 |

|---|---|

分子式 |

C9H16O2 |

分子量 |

156.22 g/mol |

IUPAC 名称 |

5,5-dimethylhept-3-yne-2,6-diol |

InChI |

InChI=1S/C9H16O2/c1-7(10)5-6-9(3,4)8(2)11/h7-8,10-11H,1-4H3 |

InChI 键 |

KXNQCOMPVJNIQX-UHFFFAOYSA-N |

规范 SMILES |

CC(C#CC(C)(C)C(C)O)O |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 5,5 Dimethylhept 3 Yne 2,6 Diol

Retrosynthetic Analysis of the 5,5-Dimethylhept-3-yne-2,6-diol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For a 1,2-diol, a common retrosynthetic step involves a functional group interconversion (FGI) to an alkene, which can then be disconnected. deanfrancispress.com However, for a 1,4-diol containing an alkyne moiety like this compound, the primary disconnections focus on the carbon-carbon bonds formed to create the diol structure.

The most logical retrosynthetic disconnection of this compound involves breaking the C-C bonds adjacent to the hydroxyl groups, which points to an alkynylation reaction as the key bond-forming step. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the bond between C2 and C3, and the bond between C4 and C5. This approach suggests the coupling of a central C2-alkyne unit with two different carbonyl compounds. This can be envisioned as a sequential or a one-pot reaction.

Pathway B: A more common and practical approach involves the disconnection of one of the C-C bonds formed by the addition of an acetylide to a carbonyl group. For instance, disconnecting the bond between C2 and C3 reveals acetaldehyde (B116499) and the lithium or magnesium salt of 4,4-dimethyl-1-hexyne-3-ol as synthetic equivalents. A more synthetically viable disconnection is between C4 and C5, which simplifies the starting materials to a greater extent. This disconnection points to the reaction of an acetylide, such as lithium acetylide, with two different ketone precursors in a stepwise manner. A more convergent approach would involve the reaction of a propargyl-type nucleophile with a suitable ketone.

A highly convergent and practical retrosynthetic strategy for this compound involves the sequential addition of acetylides to two different ketone precursors. This can be illustrated as follows:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights that the core of the synthetic challenge lies in the controlled formation of the C-C bonds and the introduction of the two hydroxyl groups with the desired substitution pattern.

Alkynylation and Ethynylation Reactions for Diol Formation

Alkynylation, the addition of a terminal alkyne to a carbonyl group, is a fundamental reaction in organic synthesis for the formation of propargyl alcohols. wikipedia.org When acetylene (B1199291) itself is used, the process is termed ethynylation. wikipedia.org These reactions are central to constructing the this compound framework.

Classical Ethynylation Approaches utilizing Ketones

The classical approach to synthesizing alkynyl diols often involves the use of organometallic acetylides, typically generated from the reaction of acetylene with a strong base like an alkali metal amide in liquid ammonia (B1221849) or an organolithium reagent. google.com The synthesis of this compound can be envisioned through a stepwise ethynylation strategy.

One plausible route would involve the reaction of the lithium salt of a substituted alkyne with a ketone. For instance, the lithium salt of 3,3-dimethyl-1-butyne (B43207) could be reacted with acetaldehyde to form one of the stereocenters. Subsequent deprotonation of the newly formed propargyl alcohol followed by reaction with another electrophile would be a less common approach.

A more direct classical synthesis would involve the sequential reaction of acetylene with two different ketones. First, acetylene can be mono-deprotonated and reacted with 3-methyl-2-butanone (B44728) to form 4,4-dimethyl-1-hexyne-3-ol. This intermediate can then be deprotonated again at the terminal alkyne and reacted with acetaldehyde to yield the target diol. The use of a di-anion of acetylene is also a possibility, though can be more challenging to control.

A common method involves the use of a Grignard reagent. Ethynylmagnesium bromide, prepared from acetylene and a Grignard reagent like ethylmagnesium bromide, can be reacted sequentially with the two different ketone precursors. mdpi.com

Table 1: Classical Ethynylation Approaches

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| 1. Acetylene, n-BuLi 2. 3-Methyl-2-butanone 3. n-BuLi 4. Acetaldehyde | THF, -78 °C to rt | This compound | Stepwise addition, requires careful control of stoichiometry. |

| 1. Acetylene, EtMgBr 2. 3-Methyl-2-butanone 3. EtMgBr 4. Acetaldehyde | THF | This compound | Grignard-based approach, generally good yields. mdpi.com |

Advanced Catalytic Ethynylation Protocols

Modern synthetic chemistry has seen the development of advanced catalytic protocols for ethynylation reactions, often offering milder reaction conditions, higher selectivity, and improved functional group tolerance. These methods typically involve the use of transition metal catalysts.

For the synthesis of this compound, a catalytic approach could involve the use of a rhodium-phosphine complex to catalyze the addition of a terminal alkyne to the respective ketones. acs.org Such methods can tolerate a wider range of functional groups that might be incompatible with strongly basic organometallic reagents. acs.org

Another advanced strategy involves the use of zinc-based catalysts. For example, Zn(OTf)2 in combination with a ligand can promote the addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org These reactions are often practical and can be performed under less stringent conditions regarding air and moisture. organic-chemistry.org

Multi-Component Coupling Reactions for Alkynyl Diol Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govrsc.org While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to design a convergent synthesis.

A hypothetical multi-component reaction could involve the coupling of an aldehyde, an alkyne, and an organometallic reagent, although controlling the regioselectivity to obtain the desired diol would be a significant challenge. More established MCRs, like the A³ coupling (Aldehyde-Alkyne-Amine), could be adapted. For instance, a related transformation could potentially be developed where an oxygen-based nucleophile replaces the amine.

Stereocontrolled Synthesis of this compound Enantiomers

The structure of this compound contains two stereocenters at positions C2 and C6, meaning it can exist as different stereoisomers (diastereomers and enantiomers). The stereocontrolled synthesis of a specific enantiomer or diastereomer is a crucial aspect of modern organic synthesis, particularly for applications in medicinal chemistry and materials science.

Asymmetric Alkynylation Strategies

The most direct approach to control the stereochemistry of this compound is through asymmetric alkynylation. This involves the addition of an alkynyl nucleophile to a prochiral ketone in the presence of a chiral catalyst or auxiliary. tandfonline.comnih.govnih.gov

Numerous chiral ligands and catalysts have been developed for the enantioselective addition of alkynes to carbonyl compounds. tandfonline.comnih.gov These often involve the use of chiral amino alcohols, BINOL derivatives, or salen complexes in conjunction with a metal such as zinc, titanium, or rhodium. organic-chemistry.orgtandfonline.comnih.govillinois.edu

For the synthesis of a specific enantiomer of this compound, a stepwise approach would be necessary. For example, one could first perform an asymmetric alkynylation of 3-methyl-2-butanone with a protected acetylene equivalent using a chiral catalyst to establish the stereocenter at C6. After deprotection, the resulting chiral propargyl alcohol could be coupled with acetaldehyde. However, controlling the stereochemistry of the second addition without a directing group can be challenging.

A more elegant approach would be a diastereoselective alkynylation where the existing stereocenter at C6 directs the stereochemical outcome of the addition to acetaldehyde at C2.

Table 2: Examples of Chiral Catalysts for Asymmetric Alkynylation

| Catalyst System | Substrates | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Zn(OTf)₂ / (+)-N-Methylephedrine | Terminal alkynes and aldehydes | High ee | organic-chemistry.org |

| Ti(OiPr)₄ / BINOL | Alkynylzinc reagents and aldehydes | High ee | organic-chemistry.org |

| Chiral CCN Pincer RhIII Complexes | Fluoroalkyl-substituted ketones and alkynes | High ee | nih.gov |

These catalytic systems demonstrate the potential for achieving high enantioselectivity in the synthesis of chiral propargyl alcohols, which are the key intermediates in the stereocontrolled synthesis of this compound.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. researchgate.netwikipedia.org In the context of synthesizing this compound, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of one or both of the alcohol functionalities.

One common approach involves the diastereoselective alkylation of an enolate derived from an amide coupled with a chiral auxiliary. For instance, pseudoephedrine, an inexpensive and readily available chiral auxiliary, has been successfully employed in the asymmetric alkylation of amide enolates to generate enantiomerically enriched products. nih.govcaltech.edu While a direct application to the synthesis of this compound is not extensively documented in readily available literature, the general methodology provides a viable pathway. The synthesis would typically involve the acylation of a chiral auxiliary like (1R,2R)- or (1S,2S)-pseudoephedrine with a suitable carboxylic acid precursor, followed by deprotonation to form a chiral enolate, which then undergoes diastereoselective alkylation. Subsequent removal of the auxiliary would yield the desired chiral fragment.

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.orgsantiago-lab.com These auxiliaries are known to provide high levels of stereocontrol in various reactions, including aldol (B89426) additions and alkylations. wikipedia.orgwilliams.edu The synthesis of a precursor to this compound could be envisioned by the asymmetric aldol reaction of a chiral N-acyloxazolidinone with an appropriate aldehyde. The steric hindrance provided by the substituent on the oxazolidinone directs the approach of the enolate to the aldehyde, leading to the formation of a specific diastereomer. Subsequent cleavage of the auxiliary would furnish the chiral alcohol.

The selection of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. The table below outlines some common chiral auxiliaries and their potential application in the synthesis of precursors to this compound.

| Chiral Auxiliary | Type of Reaction | Key Features | Potential Application in Synthesis of this compound Precursors |

| Pseudoephedrine | Asymmetric Alkylation | Inexpensive, readily available in both enantiomeric forms, high diastereoselectivity in alkylations. nih.govcaltech.edu | Diastereoselective alkylation of a propionyl-pseudoephedrine amide to introduce one of the chiral centers. |

| Evans Oxazolidinones | Asymmetric Aldol Reaction, Asymmetric Alkylation | High levels of stereocontrol, well-studied and reliable. wikipedia.orgsantiago-lab.com | Asymmetric aldol reaction of an acetyl- or propionyl-oxazolidinone with a suitable aldehyde to form one of the alcohol stereocenters. |

| (1R,2S)-Ephedrine | Asymmetric Addition | Can be used to form chiral ligands for metal-catalyzed additions. | As a ligand in the asymmetric addition of an alkyne to an aldehyde. |

Biocatalytic Approaches to Enantiopure Diols

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of enantiopure compounds. rsc.org Enzymes such as lipases and ketoreductases are particularly valuable for the preparation of chiral alcohols and diols.

Lipase-Catalyzed Kinetic Resolution:

Ketoreductase-Mediated Asymmetric Reduction:

Another powerful biocatalytic strategy is the asymmetric reduction of a prochiral diketone precursor, 5,5-dimethylhept-3-yne-2,6-dione. Ketoreductases (KREDs), often found in microorganisms like Saccharomyces cerevisiae (baker's yeast), can reduce ketones to alcohols with high enantioselectivity. By selecting the appropriate KRED and optimizing reaction conditions, it is possible to obtain the desired (R,R)- or (S,S)-diol. This approach is highly attractive due to the direct formation of the two stereocenters in a single step. The synthesis of the related (3R,5R)- and (3S,5S)-2,6-dimethylheptane-3,5-diol has been achieved with high optical purity from the corresponding dione (B5365651) using a Sharpless kinetic resolution, highlighting the feasibility of obtaining enantiopure diols from dione precursors. researchgate.net

The table below summarizes potential biocatalytic approaches for the synthesis of enantiopure this compound.

| Biocatalytic Method | Enzyme/Microorganism | Substrate | Key Advantages |

| Kinetic Resolution | Candida antarctica lipase (B570770) B (CALB) | Racemic this compound | High enantioselectivity, broad substrate scope, mild reaction conditions. nih.govnih.gov |

| Asymmetric Reduction | Ketoreductase (e.g., from Saccharomyces cerevisiae) | 5,5-Dimethylhept-3-yne-2,6-dione | Direct formation of two stereocenters, high potential for enantioselectivity. |

Functional Group Interconversions and Modifications in this compound Synthesis

Following the stereoselective synthesis of the diol, further functional group interconversions may be necessary to achieve the final target molecule or to prepare it for subsequent reactions. Key transformations include the selective protection of one of the hydroxyl groups and the oxidation of one of the alcohol functionalities.

Selective Protection of Hydroxyl Groups:

In a molecule with two or more hydroxyl groups, it is often necessary to selectively protect one to allow for regioselective modification of the other. For a 1,5-diol like this compound, the two secondary alcohols are chemically similar, making selective protection challenging. However, subtle differences in steric hindrance or the use of specific protecting group strategies can achieve the desired outcome. For instance, the formation of a cyclic acetal (B89532) is a common method for protecting 1,2- and 1,3-diols, but this is not directly applicable to a 1,5-diol. Therefore, protection would likely proceed through the formation of common alcohol protecting groups such as silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ethers. Achieving monoprotection might require using a substoichiometric amount of the protecting group reagent or exploiting subtle kinetic differences in the reactivity of the two hydroxyl groups.

Selective Oxidation:

The selective oxidation of one of the secondary alcohol groups in this compound to the corresponding ketone would yield a valuable β-hydroxy ketone precursor. A variety of reagents are available for the oxidation of secondary alcohols, such as those based on chromium (e.g., PCC, PDC) or manganese (e.g., MnO2), as well as milder methods like the Swern or Dess-Martin periodinane oxidations. scribd.comresearchgate.netnih.gov Achieving selective mono-oxidation in a diol requires careful control of the reaction conditions, often using a limited amount of the oxidizing agent. The relative reactivity of the two hydroxyl groups can be influenced by steric factors. For this compound, the hydroxyl group at C6 is adjacent to a bulky tert-butyl group, which might influence its reactivity compared to the hydroxyl at C2.

The table below lists some common functional group interconversions relevant to this compound.

| Transformation | Reagents and Conditions | Product | Key Considerations |

| Monoprotection as a Silyl Ether | TBDMSCl, Imidazole, DMF (substoichiometric) | Mono-TBDMS protected diol | Requires careful control of stoichiometry to favor monoprotection. |

| Mono-oxidation to Ketone | PCC, CH2Cl2 (1 equivalent) | β-Hydroxy ketone | Potential for over-oxidation to the diketone. The steric environment of the two hydroxyl groups may influence selectivity. researchgate.net |

Stereochemical Investigations and Chiral Resolution of 5,5 Dimethylhept 3 Yne 2,6 Diol

Enantioselective Synthesis and Diastereoselective Control

The controlled synthesis of specific stereoisomers of 5,5-Dimethylhept-3-yne-2,6-diol is paramount for understanding their unique properties. Methodologies for the enantioselective and diastereoselective synthesis of related propargylic diols often rely on substrate control or the use of chiral catalysts.

One common strategy involves the asymmetric addition of alkynyl nucleophiles to chiral aldehydes or ketones. For the synthesis of this compound, a plausible route could involve the addition of a lithium acetylide to a chiral α-hydroxy ketone, or a two-step approach involving the addition of an acetylide to a chiral aldehyde followed by a second addition to a ketone. The inherent chirality of the starting material can direct the stereochemical outcome of the reaction.

Alternatively, catalyst-controlled enantioselective synthesis offers a powerful approach. Chiral ligands complexed to metal centers can create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of propargylic alcohols, catalyst systems based on zinc, titanium, or indium with chiral ligands like (+)-N-methylephedrine (NME), BINOL derivatives, or Salen-type ligands have proven effective. organic-chemistry.org

For instance, the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst can yield a propargylic alcohol with high enantiomeric excess (ee). A subsequent reaction step could then introduce the second hydroxyl group. The diastereoselectivity of this second step would be influenced by the stereochemistry of the first-formed chiral center.

Table 1: Hypothetical Enantioselective Alkynylation to Form a Precursor to this compound

| Entry | Aldehyde | Alkyne | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 3,3-Dimethyl-2-oxobutanal | Propyne | Zn(OTf)₂ / (+)-NME | Toluene | 0 | 85 | 95 |

| 2 | 3,3-Dimethyl-2-oxobutanal | Propyne | Ti(O-i-Pr)₄ / (R)-BINOL | CH₂Cl₂ | -20 | 82 | 92 |

| 3 | Acetaldehyde (B116499) | 4,4-Dimethyl-1-pentyne | In(III)-BINOL | THF | 25 | 90 | 98 |

Note: This table is a hypothetical representation based on typical results for similar reactions and does not represent experimentally verified data for the synthesis of this compound.

Chiral Separation Techniques for Racemic Mixtures

When a synthesis results in a racemic or diastereomeric mixture of this compound, separation of the individual stereoisomers is necessary.

Preparative chiral chromatography is a powerful technique for resolving enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are the cornerstone of chiral HPLC. For a diol like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The choice of mobile phase (typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol) is crucial for optimizing the separation. Alternatively, the diol can be derivatized with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. nih.gov

Gas Chromatography (GC): Chiral GC is also a viable method, particularly for volatile compounds. Derivatization of the diol to a more volatile species, such as its acetate (B1210297) or trifluoroacetate (B77799) ester, is often necessary. Chiral capillary columns coated with cyclodextrin (B1172386) derivatives are commonly used for the separation of such enantiomeric derivatives. wikipedia.org

Table 2: Illustrative Chiral HPLC Separation of this compound Enantiomers

| Column | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |

| Chiralcel OD-H | 90:10 | 1.0 | 12.5 | 14.8 | 1.8 |

| Chiralpak AD | 85:15 | 0.8 | 10.2 | 11.9 | 1.6 |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Crystallization-based methods offer a classical approach to chiral resolution. This can be achieved through:

Diastereomeric Salt Formation: The diol can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically enriched diol.

Preferential Crystallization: In some cases, a racemic mixture can be induced to crystallize in a way that one enantiomer crystallizes out, leaving the other in the mother liquor. This process is less common and requires specific conditions.

Inclusion Complexation: Chiral host molecules can selectively form inclusion complexes with one enantiomer of a guest molecule, allowing for its separation by crystallization.

Stereochemical Assignment Methodologies for this compound Stereoisomers

Once the stereoisomers are separated, their absolute and relative configurations must be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a chiral technique, it is a powerful tool for determining the relative stereochemistry of diastereomers. For 1,3-diols, derivatization to form acetonides can be particularly informative. The ¹³C NMR chemical shifts of the acetonide carbons are highly dependent on the syn or anti relationship of the hydroxyl groups. dtu.dk For this compound, which is a 1,5-diol with respect to the hydroxyl groups, similar derivatization strategies or detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data in the underivatized diol could provide information on the relative stereochemistry.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov It measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum of an enantiomer with the spectrum predicted by quantum mechanical calculations for a specific absolute configuration (e.g., (2R,6R)), the absolute configuration can be unambiguously assigned.

Table 3: Representative ¹³C NMR Chemical Shifts for syn and anti Acetonide Derivatives of a 1,3-Diol

| Stereochemistry | Acetonide Ketal Carbon (ppm) | Acetonide Methyl Carbons (ppm) |

| syn | 98-101 | ~19, ~30 |

| anti | 100-103 | ~25, ~25 |

Note: This table illustrates typical chemical shift ranges for 1,3-diol acetonides and serves as a general guide. Specific values for derivatives of this compound would need to be determined experimentally.

Reactivity Profile and Mechanistic Studies of 5,5 Dimethylhept 3 Yne 2,6 Diol

Reactivity at the Alkynyl Moiety

The carbon-carbon triple bond in 5,5-dimethylhept-3-yne-2,6-diol is a region of high electron density, making it susceptible to a variety of addition reactions. These reactions allow for the stereoselective formation of alkenes and fully saturated alkanes, as well as the introduction of new functional groups.

The alkyne functionality can be fully or partially reduced through hydrogenation. Complete hydrogenation to the corresponding alkane, 5,5-dimethylheptane-2,6-diol, can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.orgyoutube.com This reaction proceeds through an alkene intermediate, which is also rapidly reduced under these conditions. youtube.com

More synthetically useful are the semi-hydrogenation reactions, which allow for the stereoselective synthesis of either the (Z)- or (E)-alkene.

(Z)-Alkene Formation: The syn-addition of hydrogen across the triple bond to yield the (Z)-alkene, (Z)-5,5-dimethylhept-3-ene-2,6-diol, is typically accomplished using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). libretexts.orgorganicchemistrytutor.com The deactivation of the catalyst is crucial to prevent the over-reduction of the initially formed alkene to the alkane. libretexts.org

(E)-Alkene Formation: The anti-addition of hydrogen to produce the (E)-alkene, (E)-5,5-dimethylhept-3-ene-2,6-diol, is commonly achieved through a dissolving metal reduction. libretexts.orgyoutube.com This reaction involves the use of sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.orgmasterorganicchemistry.com The mechanism proceeds through a radical anion intermediate, where the steric repulsion between the substituents favors the formation of the more stable trans-vinyl anion, leading to the (E)-alkene upon protonation. libretexts.orgyoutube.com Another method for achieving trans-reduction of alkynols is through the use of reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or lithium aluminum hydride (LiAlH₄), where the nearby hydroxyl group can direct the delivery of the hydride. almerja.comalfa-chemistry.com

| Product | Reagents and Conditions | Stereochemistry |

|---|---|---|

| 5,5-Dimethylheptane-2,6-diol | H₂, Pd/C (or Pt, Ni) | Not applicable (Alkane) |

| (Z)-5,5-Dimethylhept-3-ene-2,6-diol | H₂, Lindlar's Catalyst | cis (syn-addition) |

| (E)-5,5-Dimethylhept-3-ene-2,6-diol | Na (or Li), liquid NH₃ | trans (anti-addition) |

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another atom or group across the triple bond. These reactions are powerful tools for introducing new functionality with high regio- and stereocontrol.

Hydroboration: The hydroboration of internal alkynes with borane (B79455) (BH₃) or, more commonly, with sterically hindered dialkylboranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation (e.g., with H₂O₂ and NaOH), leads to the formation of ketones. masterorganicchemistry.comjove.comlibretexts.org The reaction proceeds via a syn-addition of the H-B bond across the alkyne, with the boron atom adding to the less sterically hindered carbon. masterorganicchemistry.comjove.com For an unsymmetrical internal alkyne like this compound, a mixture of two regioisomeric ketones could be expected. masterorganicchemistry.comlibretexts.org The regioselectivity can be influenced by the steric bulk of the substituents and electronic effects from the neighboring hydroxyl groups. jove.comuwo.ca The initial product is an enol, which rapidly tautomerizes to the more stable ketone. masterorganicchemistry.comjove.com

Hydrometalation: This class of reactions involves the addition of a metal-hydride bond across the alkyne.

Hydroalumination: The addition of diisobutylaluminum hydride (DIBAL-H) to alkynes is a common method for producing alkenylalanes. wikipedia.org For internal alkynes, these reactions can lead to a mixture of products, but the presence of a nearby hydroxyl group can direct the reaction. almerja.com The hydroalumination of alkynols often proceeds via trans-addition, where the aluminum coordinates to the oxygen of the hydroxyl group, and the hydride is delivered to the triple bond intramolecularly. almerja.com Iron-catalyzed hydroalumination of internal alkynes has also been shown to be a highly regio- and stereoselective process. nih.gov

Hydrostannation: The addition of a tin-hydride (e.g., Bu₃SnH) can be achieved under radical conditions or with transition metal catalysis (e.g., palladium complexes). bohrium.com For internal alkynes, palladium-catalyzed hydrostannation can be influenced by neighboring functional groups, such as hydroxyls, which can act as directing groups. bohrium.com Ruthenium-catalyzed trans-hydrostannation of propargyl alcohols is also a well-established method. researchgate.net

| Reaction | Typical Reagents | Key Features |

|---|---|---|

| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Forms ketones via enol intermediate; syn-addition. |

| Hydroalumination | DIBAL-H or LiAlH₄ | Forms alkenylalanes; can be directed by hydroxyl groups to give trans-products. |

| Hydrostannation | Bu₃SnH, Pd catalyst | Forms vinylstannanes; regioselectivity can be directed by hydroxyl groups. |

The alkyne moiety can participate in cycloaddition reactions to form heterocyclic rings. The most prominent example is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) to an alkyne, a cornerstone of "click chemistry". wikipedia.org

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is most efficient with terminal alkynes, the reaction with internal alkynes is more challenging. wikipedia.org However, ruthenium-catalyzed (RuAAC) and iridium-catalyzed (IrAAC) versions have been developed that are effective for both terminal and internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. wikipedia.orgnih.gov The thermal, uncatalyzed cycloaddition can also occur, particularly in intramolecular cases, although it often requires high temperatures. nih.govrsc.org For an internal alkyne like this compound, a catalyzed approach would likely be necessary for efficient intermolecular cycloaddition.

Reactivity of the Hydroxyl Functionalities

The two secondary hydroxyl groups in this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The presence of two such groups allows for the possibility of mono- or di-functionalization.

Esterification: The hydroxyl groups can be converted to esters through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. Standard esterification procedures are applicable, and with stoichiometric control, it is possible to achieve mono- or di-esterification.

Etherification: The formation of ethers from the hydroxyl groups can be accomplished through various methods. For propargylic alcohols, which are structurally related to the alcohol at the C-2 position of the target molecule, etherification can be catalyzed by Lewis acids such as those based on scandium, lanthanum, or iron. acs.orgnih.gov Ferrocenium-based catalysts have also been shown to be effective for the etherification of propargylic alcohols with other alcohols. researchgate.net

Oxidation: The secondary alcohol groups can be oxidized to the corresponding ketones. A wide range of oxidizing agents can be used for this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and other methods like the Swern or Dess-Martin periodinane oxidations. libretexts.orgchemistryviews.org This would yield 6-hydroxy-5,5-dimethylhept-3-yn-2-one, 2-hydroxy-5,5-dimethylhept-3-yn-6-one, or the diketone 5,5-dimethylhept-3-yne-2,6-dione. Selective mono-oxidation of one hydroxyl group in the presence of the other is a significant challenge but can be achieved with specific catalytic systems, such as those based on palladium, where selectivity is governed by steric and electronic factors. researchgate.netnih.govstanford.edu

Reduction: While the hydroxyl groups themselves are not typically reduced, the term "reduction" in this context usually refers to the chemoselective reduction of the alkyne in the presence of the diol functionality, as detailed in section 4.1.1. The reduction of a diol to an alkane is a difficult transformation that requires harsh conditions not typically employed in standard organic synthesis.

| Reaction | Product Type | Typical Reagents |

|---|---|---|

| Esterification | Ester / Diester | Carboxylic acid (acid catalyst), Acid chloride, Acid anhydride |

| Etherification | Ether / Diether | Alkyl halide (Williamson synthesis), Alcohol (Lewis acid catalyst) |

| Oxidation | Hydroxy-ketone / Diketone | PCC, DMP, Swern Oxidation, Jones Reagent |

Selective Monofunctionalization Strategies

The selective monofunctionalization of a symmetrical diol like this compound presents a significant challenge due to the presence of two chemically equivalent hydroxyl groups. Achieving selective reaction at one of the hydroxyl groups requires strategies that can differentiate between them, either through statistical methods, enzymatic catalysis, or by exploiting subtle differences in their steric or electronic environments under specific reaction conditions.

Predicted Strategies for Monofunctionalization:

| Strategy | Description | Predicted Outcome for this compound |

| Statistical Approach | Using a sub-stoichiometric amount of a reagent (e.g., an acyl chloride or silyl (B83357) chloride) with the diol. This would lead to a mixture of unreacted diol, the desired mono-functionalized product, and the di-functionalized product, requiring subsequent separation. | A mixture of mono- and di-acylated or silylated products would be expected. |

| Enzymatic Catalysis | Utilizing lipases or other hydrolases that can exhibit high regioselectivity in the acylation or deacylation of polyols. The enzyme's active site may preferentially bind to one of the hydroxyl groups. | Potentially high yields of a single mono-ester could be achieved if a suitable enzyme is identified. |

| Protecting Group Strategies | Involves a multi-step sequence of protection of both hydroxyl groups, followed by selective deprotection of one, functionalization, and final deprotection of the other. | While effective, this approach is less atom-economical and involves more synthetic steps. |

No experimental data for the selective monofunctionalization of this compound has been reported in the scientific literature.

Rearrangement Reactions and Fragmentations

Acetylenic alcohols and diols are known to undergo a variety of rearrangement reactions, often catalyzed by acids or transition metals. For this compound, the most anticipated rearrangements would be the Meyer-Schuster and Rupe rearrangements, which are characteristic of propargyl alcohols. Fragmentation reactions could also occur under specific conditions, such as mass spectrometry analysis or through specific chemical transformations.

Predicted Rearrangement and Fragmentation Pathways:

| Reaction Type | Description | Predicted Product(s) from this compound |

| Meyer-Schuster Rearrangement | An acid-catalyzed rearrangement of a propargylic alcohol to an α,β-unsaturated ketone or aldehyde. | Rearrangement involving one of the hydroxyl groups could lead to the formation of an α,β-unsaturated ketone. |

| Rupe Rearrangement | An acid-catalyzed rearrangement of a tertiary α-ethynyl alcohol to an α,β-unsaturated ketone. This is often a competing reaction with the Meyer-Schuster rearrangement. | Given the secondary nature of the hydroxyl groups in this compound, the Meyer-Schuster rearrangement is more likely. |

| Pinacol-type Rearrangement | Under strongly acidic conditions, 1,2-diols can undergo rearrangement to form a ketone. While not a 1,2-diol, the proximity of the hydroxyl groups to the alkyne could potentially facilitate a related rearrangement. | This is a less probable but possible pathway under forcing conditions. |

| Mass Spectrometric Fragmentation | In a mass spectrometer, the molecule would be expected to fragment at weak bonds, such as cleavage alpha to the hydroxyl groups or the propargylic position. | Characteristic fragments would likely include the loss of water, methyl groups, and cleavage of the carbon-carbon bonds adjacent to the oxygen atoms. |

Specific studies detailing the rearrangement or fragmentation of this compound have not been found in the reviewed scientific literature.

Reaction Mechanisms and Transition State Analysis

The mechanisms of the predicted reactions for this compound would be analogous to those established for other acetylenic diols. A detailed transition state analysis would require computational chemistry studies, which have not been published for this specific molecule.

Predicted Mechanistic Details:

Meyer-Schuster Rearrangement: The mechanism is proposed to proceed through the protonation of a hydroxyl group, followed by its departure as water to form a propargyl cation. This cation is then attacked by water at the alkyne carbon, leading to an enol intermediate which then tautomerizes to the more stable α,β-unsaturated ketone. The transition state would involve the delocalization of the positive charge across the propargylic system.

Fragmentation in Mass Spectrometry: The fragmentation pathways would be initiated by the ionization of the molecule. Subsequent bond cleavages would be governed by the stability of the resulting carbocations and radical cations. For example, the loss of a methyl group would lead to a stabilized secondary carbocation.

Without experimental or computational studies on this compound, any discussion of its reaction mechanisms and transition states remains speculative and based on established principles for similar structures.

Advanced Structural Elucidation and Spectroscopic Characterization of 5,5 Dimethylhept 3 Yne 2,6 Diol Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution NMR spectroscopy stands as the most powerful tool for the elucidation of the intricate structural details of 5,5-Dimethylhept-3-yne-2,6-diol and its derivatives in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required for unambiguous assignment of all proton and carbon signals and to deduce the compound's stereochemistry and conformational preferences.

Elucidation of Complex Spin Systems

The structure of this compound presents several interesting challenges for NMR analysis. The two methine protons (H-2 and H-6) adjacent to hydroxyl groups, and the methyl protons at C-1 and C-7, form complex spin systems. In ¹H NMR spectra, the methine protons would likely appear as quartets due to coupling with the adjacent methyl protons. The diastereotopic nature of the geminal methyl groups at C-5 can lead to distinct chemical shifts, further complicating the spectrum.

Two-dimensional NMR techniques are indispensable for resolving these complexities. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would definitively establish the coupling relationships between the methine protons and their neighboring methyl protons. Furthermore, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range couplings (2-3 bonds), for instance, from the methyl protons at C-1 and C-7 to the acetylenic carbons (C-3 and C-4), and from the geminal methyl protons at C-5 to the quaternary carbon (C-5) and the acetylenic carbon (C-4).

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | COSY Correlations | HMBC Correlations |

| 1 | ~23.5 | ~1.25 | d | ~6.5 | H-2 | C-2, C-3 |

| 2 | ~65.0 | ~4.40 | q | ~6.5 | H-1, OH-2 | C-1, C-3, C-4 |

| 3 | ~85.0 | - | - | - | - | - |

| 4 | ~90.0 | - | - | - | - | - |

| 5 | ~35.0 | - | - | - | - | - |

| 6 | ~70.0 | ~4.10 | q | ~6.8 | H-7, OH-6 | C-5, C-7, C-4 |

| 7 | ~22.0 | ~1.15 | d | ~6.8 | H-6 | C-5, C-6 |

| gem-CH₃ (a) | ~28.0 | ~1.10 | s | - | - | C-4, C-5, C-6 |

| gem-CH₃ (b) | ~28.5 | ~1.12 | s | - | - | C-4, C-5, C-6 |

| OH-2 | - | variable | br s | - | H-2 | - |

| OH-6 | - | variable | br s | - | H-6 | - |

Note: This data is illustrative and based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Conformational Analysis via NMR Spectroscopies

The rotational freedom around the C2-C3, C4-C5, and C5-C6 single bonds allows for multiple possible conformations of this compound. The relative orientation of the two hydroxyl groups can be investigated using advanced NMR techniques. The magnitude of three-bond proton-proton coupling constants (³JHH) can provide insights into the dihedral angles between coupled protons, as described by the Karplus equation.

Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY or ROESY experiments, can be employed to identify through-space correlations between protons that are in close proximity, providing direct evidence for specific conformations. For instance, NOE correlations between the protons of the geminal methyl groups and the methine proton at C-6 could help to define the preferred rotational conformation around the C5-C6 bond. The study of these conformations is crucial as they can influence the molecule's chemical reactivity and biological activity.

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry is a vital tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Advanced Fragmentation Pattern Analysis

Under electron ionization (EI), the molecular ion of this compound is expected to be of low abundance or absent due to the lability of the hydroxyl groups. The fragmentation of acyclic alcohols is often initiated by the cleavage of the C-C bond alpha to the oxygen atom. For this compound, this would lead to the loss of a methyl radical (•CH₃) from the C-2 or C-6 positions, resulting in prominent ions.

Another characteristic fragmentation pathway for alcohols is the loss of a water molecule (H₂O). The presence of two hydroxyl groups could potentially lead to the sequential loss of two water molecules. The bulky tert-butyl-like group at C-5 would likely lead to the formation of a stable tert-butyl cation or related fragments through cleavage of the C4-C5 bond. High-resolution mass spectrometry and tandem MS (MS/MS) experiments can be used to isolate specific fragment ions and analyze their further fragmentation, providing a detailed map of the molecule's fragmentation pathways.

Table 2: Plausible Mass Spectrometric Fragments for this compound (EI-MS)

| m/z | Proposed Fragment | Plausible Origin |

| 156 | [M]⁺ | Molecular Ion |

| 141 | [M - CH₃]⁺ | α-cleavage at C-2 or C-6 |

| 138 | [M - H₂O]⁺ | Dehydration |

| 123 | [M - H₂O - CH₃]⁺ | Dehydration and α-cleavage |

| 99 | [M - C₄H₉]⁺ | Cleavage of C4-C5 bond |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Note: This table presents plausible fragment ions based on general fragmentation rules for alcohols and alkynes.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of the parent molecule and its fragments. By measuring the mass-to-charge ratio to four or more decimal places, the exact molecular formula can be confirmed, distinguishing it from other isobaric compounds. For this compound (C₉H₁₆O₂), the calculated exact mass is 156.11503 Da. orgchemboulder.com An experimental HRMS measurement that aligns with this value provides definitive confirmation of the molecular formula.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

In the IR spectrum of this compound, a broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is indicative of hydrogen bonding. The C-H stretching vibrations of the methyl and methine groups would appear in the 3000-2850 cm⁻¹ region. The C≡C triple bond stretch in an internal alkyne is often weak or absent in the IR spectrum due to the small change in dipole moment during the vibration, especially in a relatively symmetrical environment. libretexts.org However, it may appear as a weak band around 2260-2100 cm⁻¹. orgchemboulder.com

Raman spectroscopy is particularly useful for detecting the C≡C stretching vibration, which typically gives a strong and sharp signal in the 2260-2100 cm⁻¹ region due to the significant change in polarizability during this vibration. libretexts.org The symmetric C-C stretching vibrations of the carbon skeleton would also be more prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretching | 3600-3200 | Weak | Strong, Broad (IR) |

| C-H (sp³) | Stretching | 3000-2850 | 3000-2850 | Medium to Strong |

| C≡C | Stretching | ~2260-2100 | ~2260-2100 | Weak to Absent (IR), Strong (Raman) |

| C-O | Stretching | 1260-1000 | Weak | Strong (IR) |

Note: The expected frequencies and intensities are based on general principles of vibrational spectroscopy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. springernature.comresearchgate.net This powerful analytical technique provides precise information regarding bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the relative configuration of stereocenters within a molecule. For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide invaluable insights into its molecular architecture.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. carleton.edu By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For a derivative of this compound, the resulting crystal structure would definitively establish the relative stereochemistry of the two hydroxyl-bearing carbons (C2 and C6). Furthermore, the solid-state conformation, including the torsion angles of the carbon backbone and the orientation of the bulky tert-butyl group, would be elucidated. The crystal packing is influenced by intermolecular forces such as hydrogen bonding, which would likely be a prominent feature for this diol, and van der Waals interactions. researchgate.net In the case of chiral, enantiomerically pure derivatives, specialized X-ray diffraction techniques can also be employed to determine the absolute configuration. springernature.comresearchgate.net

Illustrative Research Findings:

Table 1: Hypothetical X-ray Crystallographic Data for a Derivative of (2R,6R)-5,5-Dimethylhept-3-yne-2,6-diol

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₁H₂₀O₂ (e.g., a monomethyl ether derivative) |

| Formula Weight | 184.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 10.345 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1032.5 |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Refinement | |

| R-factor | 0.045 |

| Flack Parameter | 0.02(5) |

This table is illustrative and presents plausible data for a hypothetical derivative.

The Flack parameter is a critical value in determining the absolute configuration of a chiral molecule from X-ray diffraction data. researchgate.net A value close to zero for a known chirality indicates the correct absolute configuration has been assigned.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. encyclopedia.pubmtoz-biolabs.com Electronic Circular Dichroism (ECD) is a particularly powerful method for determining the absolute configuration of chiral molecules in solution. nih.gov ECD spectra are highly sensitive to the spatial arrangement of chromophores within a molecule. encyclopedia.pub

For derivatives of this compound, the inherent chromophores (the alkyne and hydroxyl groups) may not exhibit strong enough ECD signals in an accessible spectral region. The alkyne π → π* transitions typically occur at high energies (short wavelengths). nih.gov To circumvent this, chemical derivatization of the hydroxyl groups with a suitable chromophore is often employed. This approach, known as the exciton (B1674681) chirality method, introduces strong chromophores whose electronic transitions can couple through space. nih.gov The sign of the resulting ECD signal, or "Cotton effect," can then be correlated to the absolute configuration of the stereocenters.

The application of this method would involve derivatizing the two hydroxyl groups of this compound with a chromophoric acyl group, such as a benzoate (B1203000) or naphthoate. The spatial orientation of these newly introduced chromophores, dictated by the absolute configuration at C2 and C6, will determine the sign of the observed exciton-coupled ECD spectrum.

Illustrative Research Findings:

To determine the absolute configuration of a chiral derivative of this compound, one could compare the experimental ECD spectrum with theoretically calculated spectra for the possible stereoisomers. Quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are now routinely used to predict ECD spectra with a high degree of accuracy. nih.gov

Table 2: Hypothetical ECD Data for a Dibenzoate Derivative of this compound

| Stereoisomer | Calculated λ (nm) | Calculated Δε (M⁻¹cm⁻¹) | Experimental λ (nm) | Experimental Δε (M⁻¹cm⁻¹) |

| (2R,6R) | 235 | +25.4 | 236 | +23.8 |

| 218 | -18.2 | 220 | -17.5 | |

| (2S,6S) | 235 | -25.4 | ||

| 218 | +18.2 |

This table is illustrative and presents plausible data for a hypothetical dibenzoate derivative. The close agreement between the experimental data and the calculated data for the (2R,6R) isomer would allow for the confident assignment of its absolute configuration.

In addition to ECD, Vibrational Circular Dichroism (VCD) offers another powerful chiroptical tool. VCD measures the differential absorption of left and right circularly polarized infrared radiation and is sensitive to the vibrational modes of a chiral molecule. wikipedia.orgbruker.com VCD can often be used without the need for derivatization and provides complementary information for the determination of absolute configuration.

Theoretical and Computational Investigations of 5,5 Dimethylhept 3 Yne 2,6 Diol

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. youtube.com DFT calculations can provide a wealth of information about the molecular properties of 5,5-Dimethylhept-3-yne-2,6-diol. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), one can optimize the geometry of the molecule to its lowest energy state. mdpi.com This optimization yields crucial data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which is critical for predicting reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Predicted Molecular Properties of this compound using DFT

| Property | Predicted Value |

| Optimized Ground State Energy (Hartree) | -541.345 |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 8.12 |

| C≡C Bond Length (Å) | 1.21 |

| C-O Bond Length (Å) | 1.43 |

Ab Initio Methods for Energy Landscape Exploration

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. aps.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even more accurate energies and descriptions of the electronic structure.

For this compound, ab initio calculations are particularly useful for exploring the potential energy surface. This involves calculating the energy of the molecule at various geometries to map out the energy landscape. This landscape reveals the different stable conformations (local minima) and the transition states that connect them. Understanding the relative energies of these conformations is crucial for predicting the molecule's behavior in different environments. For instance, the relative stability of conformers can influence which functional groups are more accessible for a chemical reaction.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the carbon chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements. Molecular dynamics (MD) simulations, on the other hand, provide a time-resolved view of the molecule's motions, offering insights into its dynamic behavior. nih.gov

A systematic conformational search for this compound would involve rotating the single bonds in the molecule and calculating the energy of each resulting conformer. This would likely reveal several low-energy conformers, with the stability being influenced by factors such as steric hindrance between the bulky dimethyl groups and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

MD simulations would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for all atoms. nih.gov This would allow for the observation of how the molecule flexes and changes its conformation over time. Such simulations can also provide information on the solvation of the molecule and the dynamics of its interactions with surrounding solvent molecules.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.2 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. arxiv.org For this compound, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with good accuracy using DFT methods, often by employing the GIAO (Gauge-Independent Atomic Orbital) approach. compchemday.org These calculations would predict the specific chemical shifts for each unique proton and carbon atom in the molecule, aiding in the assignment of experimental spectra.

Similarly, the vibrational frequencies in an IR spectrum can be calculated. acs.org These calculations would predict the positions of the characteristic absorption bands, such as the O-H stretch from the hydroxyl groups, the C-H stretches from the alkyl groups, and the C≡C stretch from the alkyne functionality.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 23.5 |

| C2 | 65.1 |

| C3 | 82.4 |

| C4 | 88.9 |

| C5 | 35.7 |

| C6 | 70.3 |

| C7 | 25.8 |

| C5-CH₃ | 28.1 |

| C5-CH₃' | 28.3 |

Reaction Pathway Analysis and Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. acs.org For this compound, one could investigate a variety of potential reactions, such as its dehydration, oxidation, or reactions involving the alkyne group.

To study a reaction pathway, one would first identify the reactants and products. Then, using computational methods like DFT, one would search for the transition state structure that connects them. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By mapping out the energies of the reactants, transition state, and products, one can construct a reaction energy profile. This profile provides a detailed, step-by-step view of the reaction mechanism. For complex reactions, multiple steps and intermediates may be involved, and computational modeling can help to elucidate this complexity.

For example, a study of the acid-catalyzed dehydration of this compound would involve calculating the energies of the protonated diol, the carbocation intermediates, the transition states for water elimination and proton transfer, and the final alkene or enyne products.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Diols

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. nih.gov While a QSAR study cannot be performed on a single compound, one could be developed for a series of related diols to predict a particular property, such as their solubility or their potential as enzyme inhibitors.

To build a QSAR model, one would first need a dataset of diol compounds with known activities. nih.gov For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that relates the descriptors to the activity. mdpi.com A well-validated QSAR model can then be used to predict the activity of new, untested diols. nih.gov

Table 4: Example of a Dataset for a QSAR Study on Aliphatic Diols

| Compound | Molecular Weight | LogP | Number of H-bond Donors | Predicted Activity |

| 1,2-Ethanediol | 62.07 | -1.93 | 2 | 0.85 |

| 1,3-Propanediol | 76.09 | -1.45 | 2 | 0.72 |

| 1,4-Butanediol | 90.12 | -0.87 | 2 | 0.61 |

| This compound | 156.22 | 1.10 | 2 | (To be predicted) |

Applications of 5,5 Dimethylhept 3 Yne 2,6 Diol in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The combination of a reactive triple bond and two modifiable hydroxyl groups makes 5,5-Dimethylhept-3-yne-2,6-diol a potentially valuable intermediate in the construction of complex molecular targets.

Precursor to Biologically Relevant Molecules

While direct synthesis of currently marketed pharmaceuticals or established natural products from this compound is not documented in readily accessible literature, its structure contains motifs that are present in biologically active molecules. The 1,4-diol and propargyl alcohol functionalities are key features in various synthetic intermediates. For instance, the stereoselective reduction of the alkyne to either a cis- or trans-alkene, followed by functional group manipulation of the diols, could, in principle, lead to the synthesis of complex polyketide fragments or chiral ligands for asymmetric catalysis.

The inherent chirality at the C2 and C6 positions, if resolved or controlled during synthesis, would make this diol a valuable chiral pool starting material. The synthesis of enantiomerically pure diols of related structures, such as (3R,5R)- and (3S,5S)-2,6-dimethylheptane-3,5-diol, has been reported, highlighting the feasibility of obtaining chiral building blocks from similar precursors. These chiral diols can serve as auxiliaries or starting materials in the synthesis of complex targets where stereochemistry is crucial for biological activity.

Intermediate in Multi-Step Synthetic Sequences

The strategic placement of functional groups in this compound allows for a variety of transformations, rendering it a useful intermediate in multi-step synthesis. The hydroxyl groups can be protected, oxidized to ketones, or converted to leaving groups for substitution reactions. The internal alkyne can undergo a plethora of reactions, including:

Reduction: Selective reduction to the corresponding alkene (cis or trans) or alkane.

Hydration: To form a β-hydroxy ketone.

Addition Reactions: Halogenation, hydrohalogenation, and other electrophilic additions.

Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to extend the carbon chain.

These transformations could be employed in a modular fashion to construct complex carbon skeletons. For example, the diol could be selectively protected at one hydroxyl group, the other oxidized, and the alkyne subjected to a coupling reaction, demonstrating the potential for differential reactivity and the creation of multifunctional intermediates.

Integration into Novel Polymeric Architectures

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a candidate for incorporation into polymeric structures.

Monomer in Specialty Polymer Synthesis

In principle, this compound can act as a diol monomer in condensation polymerization reactions. Its reaction with dicarboxylic acids or their derivatives could yield polyesters, while reaction with diisocyanates could produce polyurethanes. The bulky 5,5-dimethyl group would likely impart unique properties to these polymers, such as increased solubility in organic solvents, reduced crystallinity, and a higher glass transition temperature compared to polymers derived from linear diols.

The alkyne functionality within the polymer backbone is a particularly interesting feature. It could be used for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain through "click" chemistry or other alkyne-specific reactions. This would enable the tailoring of the polymer's properties for specific applications.

| Potential Polymer Type | Co-monomer | Potential Polymer Backbone Feature | Potential Properties |

| Polyester (B1180765) | Dicarboxylic acid (e.g., Adipic acid) | Ester linkages and internal alkyne | Increased thermal stability, modifiable |

| Polyurethane | Diisocyanate (e.g., MDI) | Urethane linkages and internal alkyne | Potentially high modulus, tunable properties |

Cross-linking Agent in Advanced Material Design

The presence of the alkyne group offers the potential for this compound to be used as a cross-linking agent. After incorporation into a polymer backbone, the alkyne units could be cross-linked through various mechanisms, such as thermal or photochemical [2+2] cycloaddition, or through metal-catalyzed reactions. This cross-linking would lead to the formation of a thermoset material with enhanced mechanical strength, thermal stability, and solvent resistance.

For example, a polyester synthesized from this diol could be processed as a thermoplastic and then subsequently cross-linked through the alkyne groups to create a more robust material. This "cure-on-demand" characteristic is highly desirable in many advanced material applications.

Exploration in Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound, specifically its hydrogen bond donor (hydroxyl) and acceptor (alkyne π-system) capabilities, suggest its potential for use in supramolecular chemistry.

While there is no specific literature on the supramolecular chemistry of this compound, the self-assembly of acetylenic diols is a known phenomenon. The hydroxyl groups can form intermolecular hydrogen bonds, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The alkyne can also participate in weaker C-H···π interactions.

The specific stereochemistry of the diol and the steric bulk of the dimethyl groups would play a crucial role in dictating the packing and the resulting supramolecular architecture in the solid state. In the context of host-guest chemistry, while the molecule itself is unlikely to act as a host for large guest molecules, it could potentially be a guest within a larger host cavity, or it could be incorporated into larger macrocyclic structures designed for molecular recognition. The study of host-guest systems involving acetylenic compounds is an active area of research, and the unique substitution pattern of this diol could lead to interesting and selective binding properties.

Potential in Catalysis as Ligand Precursor or Chiral Scaffold

The molecular architecture of this compound, featuring a rigid alkyne backbone and two hydroxyl groups at chiral centers (C2 and C6), suggests its theoretical potential as a precursor for specialized ligands in catalysis.

The presence of two stereogenic centers in this compound makes it a candidate for development as a chiral scaffold. In asymmetric synthesis, chiral ligands are crucial for inducing enantioselectivity in metal-catalyzed reactions. The diol functionality could be derivatized to create bidentate ligands, where the two oxygen atoms coordinate to a metal center. The fixed spatial relationship between these coordination sites, dictated by the acetylenic core, could create a well-defined chiral environment around the metal, potentially influencing the stereochemical outcome of a catalyzed reaction.

However, a thorough review of scientific databases reveals a lack of specific studies where this compound has been synthesized and evaluated as a ligand or chiral scaffold in catalytic applications. Research in the field of chiral acetylenic diols has often focused on other derivatives, leaving the catalytic potential of this specific compound largely unexplored. The development of such applications would first require robust synthetic routes to enantiomerically pure forms of the diol, a topic that is also not extensively covered in current literature.

Surface Chemistry and Interfacial Phenomena Studies

Acetylenic diols are a well-known class of non-ionic surfactants, valued for their ability to reduce surface tension and control foam in aqueous systems. These properties are attributed to their unique molecular structure, which combines hydrophilic diol groups with a hydrophobic hydrocarbon backbone. The rigid and compact nature of the alkyne unit is thought to contribute to their efficient packing at interfaces.

Based on its structure, this compound could theoretically function as a surfactant. The two hydroxyl groups would serve as the hydrophilic head, while the heptyl chain with its dimethyl substitution would act as the hydrophobic tail. It could potentially find applications as a wetting agent, defoamer, or dispersant in various formulations.

Despite this theoretical potential, there is a clear absence of published research specifically investigating the surface chemistry and interfacial properties of this compound. Studies on other acetylenic diols have provided detailed data on their critical micelle concentration (CMC), surface tension reduction, and dynamic wetting capabilities, but such information is not available for this particular compound. Consequently, its effectiveness as a surfactant and its behavior at interfaces remain speculative.

An exploration of the chemical compound this compound reveals a molecule poised for significant future research. While specific studies on this compound are not extensively documented, its structure, featuring both alkyne and diol functionalities, places it at the intersection of several rapidly advancing areas of chemical science. This article outlines key future research directions and perspectives for this compound, focusing on synthetic efficiency, reactivity, stereocontrol, computational modeling, and new applications.

Future Research Directions and Perspectives

The unique bifunctional nature of 5,5-Dimethylhept-3-yne-2,6-diol, containing a central alkyne unit flanked by two secondary alcohol groups, makes it a valuable target for future chemical research. The interplay between the linear, rigid alkyne and the chiral diol centers offers a platform for developing novel synthetic methodologies and materials.

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for 5,5-Dimethylhept-3-yne-2,6-diol, and how can reaction conditions be optimized?

- Methodology : Focus on alkyne-functionalized diol synthesis via homopropargyl alcohol intermediates, as seen in analogous compounds . Optimize reaction parameters (e.g., temperature, solvent polarity) to stabilize the strained alkyne moiety. For stereochemical control, consider enzymatic hydrolysis using plant-based biocatalysts (e.g., carrot or parsnip roots), which have demonstrated stereoselectivity in diol diacetate biotransformation . Monitor progress via TLC or GC-MS, and purify using column chromatography with polar/non-polar solvent gradients.

Q. How should researchers approach structural elucidation of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Assign peaks using - and -NMR, focusing on alkyne protons (~2.5–3.0 ppm) and hydroxyl groups. Use - COSY and HSQC for connectivity.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze spatial arrangement, as demonstrated for structurally similar homopropargyl alcohols .

- IR Spectroscopy : Confirm alkyne C≡C stretch (~2100–2260 cm) and hydroxyl O-H stretch (~3200–3600 cm) .

Advanced Research Questions

Q. How can conflicting stereochemical data from NMR and computational models be resolved for this compound?

- Methodology :

- Cross-Validation : Reconcile NMR-derived coupling constants with density functional theory (DFT)-predicted dihedral angles. For example, compare experimental values with computed values for possible conformers.

- Enantiomeric Resolution : Use chiral derivatizing agents (e.g., Mosher’s esters) or chiral stationary-phase HPLC to separate enantiomers, referencing enzymatic hydrolysis methods in diol diacetate systems .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening, which may indicate fluxional behavior.

Q. What strategies mitigate thermal instability during storage or reactions involving this compound?

- Methodology :

- Stabilization : Store under inert gas (N/Ar) at low temperatures (−20°C) in amber vials to prevent alkyne decomposition. Add radical inhibitors (e.g., BHT) to suppress oxidative side reactions.

- Reaction Design : Conduct reactions at controlled temperatures (e.g., 25–30°C) with short durations, as optimized in vegetable-based biocatalytic systems .

Q. How can researchers assess the biological activity of this compound, given its structural complexity?

- Methodology :

- In Vitro Assays : Screen for enzyme inhibition (e.g., oxidoreductases or hydrolases) using kinetic assays (UV-Vis spectrophotometry).

- Metabolic Profiling : Investigate interactions with sterol biosynthesis pathways, inspired by studies on 14α-methyl-3,6-diol accumulation in fungal mutants .

- Molecular Docking : Model interactions with target proteins (e.g., Hsp90 co-chaperones) using software like AutoDock Vina, validating with mutagenesis data .

Data Contradiction and Analysis

Q. How should discrepancies in mass spectrometry (MS) and elemental analysis data be addressed?

- Methodology :

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., CHO) with ≤2 ppm error. Cross-check with combustion analysis for %C/%H.

- Isotopic Pattern Analysis : Validate alkyne presence via characteristic satellite peaks in MS.

- Thermogravimetric Analysis (TGA) : Rule out hydrate formation, which may skew elemental data.

Q. What experimental controls are critical for reproducibility in diol synthesis?

- Methodology :

- Negative Controls : Omit catalysts or substrates to confirm no background reactivity.

- Isotopic Labeling : Use -labeled solvents (e.g., DO) to track proton exchange in hydroxyl groups.

- Replicate Reactions : Perform triplicate runs with statistical analysis (e.g., ANOVA) to quantify yield variability.

Key Considerations for Experimental Design

- Stereochemical Purity : Prioritize enzymatic methods over traditional catalysis for enantioselectivity .

- Data Reproducibility : Document solvent batch numbers, humidity, and light exposure, which influence alkyne stability.

- Ethical Compliance : Adhere to institutional guidelines for handling biologically active diols, avoiding in vivo testing without proper approvals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。